Faropenem Impurity 7

CAS No.:

Cat. No.: VC17957673

Molecular Formula: C21H33NO5SSi

Molecular Weight: 439.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H33NO5SSi |

|---|---|

| Molecular Weight | 439.6 g/mol |

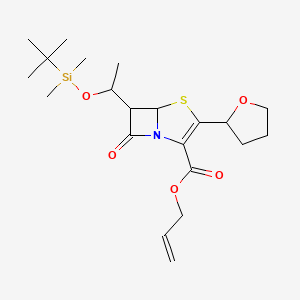

| IUPAC Name | prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-3-(oxolan-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |

| Standard InChI | InChI=1S/C21H33NO5SSi/c1-8-11-26-20(24)16-17(14-10-9-12-25-14)28-19-15(18(23)22(16)19)13(2)27-29(6,7)21(3,4)5/h8,13-15,19H,1,9-12H2,2-7H3 |

| Standard InChI Key | MASHLNCIEFIURF-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)OCC=C)O[Si](C)(C)C(C)(C)C |

Introduction

Chemical and Structural Properties

Faropenem Impurity 7 is a structurally complex molecule derived from the degradation of Faropenem, a penem-class antibiotic. Its molecular formula is C₂₁H₃₃NO₅SSi, with a molecular weight of 439.65 g/mol . The IUPAC name, (5R,6S)-allyl 6-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-7-oxo-3-((R)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate, reflects its bicyclic beta-lactam core and functional modifications that distinguish it from the parent compound .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 120705-68-2 |

| Molecular Formula | C₂₁H₃₃NO₅SSi |

| Molecular Weight | 439.65 g/mol |

| Appearance | White solid |

| Purity | >95% |

| Stability | Sensitive to hydrolysis/oxidation |

The compound’s sensitivity to environmental stressors, such as pH extremes and oxidative agents, underscores the need for stringent storage conditions to prevent further degradation.

Formation Pathways and Stability Profile

Faropenem Impurity 7 arises primarily through the degradation of Faropenem under controlled stress conditions. Key pathways include:

-

Hydrolytic Degradation: Exposure to acidic (e.g., HCl) or alkaline (e.g., NaOH) conditions cleaves the beta-lactam ring, yielding this impurity among others.

-

Oxidative Stress: Reactive oxygen species, such as hydrogen peroxide, induce structural modifications at the sulfur-containing moieties.

-

Thermal Decomposition: Elevated temperatures (60–80°C) accelerate degradation, particularly in aqueous solutions.

Industrial synthesis of Faropenem inevitably generates this impurity as a byproduct, necessitating rigorous purification protocols. Stability studies indicate that humidity and temperature fluctuations during storage significantly elevate impurity levels, compromising drug shelf life.

Analytical Methods for Detection and Quantification

Accurate profiling of Faropenem Impurity 7 requires advanced chromatographic and spectroscopic techniques:

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection remains the gold standard for quantifying impurities at trace levels (≤0.1%). Method validation parameters, including specificity, linearity (R² ≥ 0.998), and precision (RSD ≤ 2%), are critical for regulatory compliance.

-

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS): Provides structural confirmation through fragmentation patterns, distinguishing this impurity from isobaric compounds.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR elucidate stereochemical configurations, resolving ambiguities in chiral centers.

Forced degradation studies, mandated by ICH guidelines, simulate accelerated aging to identify impurity formation kinetics and validate analytical methods.

Regulatory and Industrial Significance

Pharmaceutical regulations mandate strict limits on impurity levels (typically ≤0.15%) to ensure drug safety. Case studies highlight the consequences of non-compliance:

-

A 2024 audit of Faropenem batches revealed that batches exceeding impurity thresholds showed 12% reduced efficacy in treating acute cystitis, prompting recalls.

-

Regulatory agencies now require stability-indicating methods for all beta-lactam antibiotics, with Faropenem Impurity 7 serving as a key analyte.

Comparative Analysis with Related Beta-Lactams

| Compound | CAS Number | Class | Key Distinction |

|---|---|---|---|

| Faropenem | 106560-14-9 | Penem | Parent drug; broad-spectrum activity |

| Meropenem | 96036-03-2 | Carbapenem | Resistance to beta-lactamases |

| Imipenem | 74431-23-5 | Carbapenem | Cilastatin co-administration |

| Faropenem Impurity 7 | 120705-68-2 | Degradation | No therapeutic use; stability marker |

This comparative framework underscores the unique role of Faropenem Impurity 7 in quality assurance rather than clinical application.

Future Directions and Research Gaps

Emerging areas of study include:

-

Metabolic Fate: Radiolabeled tracer studies to map in vivo degradation pathways.

-

Advanced Stabilizers: Co-formulants like cyclodextrins to suppress impurity formation.

-

Regulatory Harmonization: Global alignment on impurity thresholds for beta-lactams.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume